Benzyl N-(6-aminohexyl)carbamate Benzyl N-(6-aminohexyl)carbamate
Brand Name: Vulcanchem
CAS No.: 66095-18-9
VCID: VC21536554
InChI: InChI=1S/C14H22N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCCCN
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

Benzyl N-(6-aminohexyl)carbamate

CAS No.: 66095-18-9

Cat. No.: VC21536554

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-(6-aminohexyl)carbamate - 66095-18-9

CAS No. 66095-18-9
Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name benzyl N-(6-aminohexyl)carbamate
Standard InChI InChI=1S/C14H22N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17)
Standard InChI Key LXLLLPSNNRGWJH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCCCCCN
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCCCN

Chemical Identity and Structure

Benzyl N-(6-aminohexyl)carbamate is characterized by specific chemical identifiers that distinguish it from other compounds in organic chemistry.

Basic Identification Parameters

The compound is identified through several standardized parameters as presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number66095-18-9
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
IUPAC Namebenzyl N-(6-aminohexyl)carbamate
Standard InChIInChI=1S/C14H22N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17)
Standard InChIKeyLXLLLPSNNRGWJH-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C=C1)COC(=O)NCCCCCCN

The compound is commonly known by several synonyms in the scientific literature, including benzyl 6-aminohexylcarbamate, (6-aminohexyl)carbamic acid benzyl ester, and 1-amino-6-phenylmethoxycarbonylaminohexane .

Structural Features

The molecular structure of benzyl N-(6-aminohexyl)carbamate consists of three primary functional groups:

  • A benzyl group (C6H5CH2-) that provides aromatic character

  • A carbamate moiety (-O-C(=O)-NH-) serving as a linking functional group

  • A hexyl chain with a terminal amino group (-CH2-CH2-CH2-CH2-CH2-CH2-NH2)

This particular arrangement of functional groups contributes to the compound's utility as a protecting group in organic synthesis, particularly for amines and in peptide chemistry.

Physical and Chemical Properties

Understanding the physicochemical properties of benzyl N-(6-aminohexyl)carbamate is essential for its proper handling, storage, and application in research and synthetic procedures.

Physical Properties

The compound exhibits specific physical characteristics that determine its behavior under various conditions, as outlined in Table 2.

Table 2: Physical Properties of Benzyl N-(6-aminohexyl)carbamate

PropertyValueMethod
Density1.055±0.06 g/cm³Predicted
Melting Point175-180°CExperimental
Boiling Point409.3±38.0°CPredicted
AppearanceNot specified for free base-
Physical StateNot explicitly specified-

Chemical Properties

The chemical behavior of benzyl N-(6-aminohexyl)carbamate is characterized by the following properties:

Table 3: Chemical Properties

PropertyValueMethod
pKa12.72±0.46Predicted
SolubilityNot explicitly mentioned in sources-
StabilityRequires storage at 2-8°C, suggesting moderate stabilityBased on storage recommendations

The compound's carbamate group can be readily cleaved under basic conditions, which is a crucial property that enables its use as a protecting group in organic synthesis. The terminal amine group provides a reactive site for further chemical modifications, making this compound valuable in multi-step synthetic procedures.

Synthesis and Applications

Synthetic Routes

Benzyl N-(6-aminohexyl)carbamate is typically synthesized through a reaction between 6-aminohexanol and benzyl chloroformate. This synthetic approach allows for the selective protection of one amino group in a diamine compound, creating a versatile building block for further reactions.

The synthesis generally follows this reaction pathway:

  • Reaction of 6-aminohexanol with benzyl chloroformate under controlled conditions

  • Formation of the carbamate linkage

  • Purification to obtain the desired product

Applications in Organic Chemistry

Benzyl N-(6-aminohexyl)carbamate serves as a versatile intermediate in organic synthesis, with applications primarily focused on:

  • Peptide Synthesis: The compound is employed in the preparation of peptides, where selective protection and deprotection of amine groups is crucial for controlled peptide bond formation.

  • Protecting Group Chemistry: The benzyloxycarbonyl (Cbz or Z) group introduced via this compound is widely used for amine protection in multi-step syntheses. The protection can be selectively removed under basic conditions, allowing for sequential chemical transformations.

  • Medicinal Chemistry: The compound finds applications in the synthesis of pharmacologically active compounds, particularly those containing amine functionalities that require protection during complex synthetic sequences.

  • Linker Chemistry: The hexyl chain serves as a spacer or linker between functional components, offering flexibility and distance for reduced steric hindrance in molecular constructs.

ParameterClassification
Hazard SymbolsXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system, and skin
WGK Germany3 (Severe hazard to waters)

Comparative Analysis with Related Compounds

Comparison with Other Amine Protecting Groups

While the search results don't provide direct comparative data, it's worth noting that benzyl N-(6-aminohexyl)carbamate is one of several amine-protecting strategies used in organic synthesis. The benzyloxycarbonyl (Cbz or Z) protection introduced by this compound offers specific advantages in certain synthetic contexts compared to other protecting groups.

Table 5: Benzyl N-(6-aminohexyl)carbamate and Its Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Benzyl N-(6-aminohexyl)carbamate66095-18-9C14H22N2O2250.34
Benzyl N-(6-aminohexyl)carbamate Hydrochloride78618-06-1C14H23ClN2O2286.80

The hydrochloride salt form of the compound offers enhanced stability and different solubility properties, which may be advantageous in certain applications .

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